1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine
Description
Properties
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-7-6-8(14-9(7)11)10(13)12-4-2-3-5-12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRZEVXXIKUFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride (SOCl₂) Method
Refluxing the acid (10 mmol) with excess SOCl₂ (3 eq) in anhydrous DCM for 4 hours produces the corresponding acyl chloride, isolated via solvent evaporation (95–98% conversion).
Oxalyl Chloride/DMF Catalysis
A milder approach uses oxalyl chloride (2.2 eq) with catalytic DMF (0.1 eq) in THF at 0°C, achieving full conversion within 2 hours. This method minimizes side reactions in sensitive substrates.
Coupling with Pyrrolidine
The activated acyl chloride reacts with pyrrolidine under basic conditions:
Schotten-Baumann Reaction
Adding pyrrolidine (1.5 eq) and NaOH (2 eq) to the acyl chloride in a water/THF biphasic system at 0°C yields the amide within 1 hour. Workup includes extraction with ethyl acetate and column chromatography (SiO₂, hexane/EtOAc), providing 80–85% isolated yield.
Coupling Reagents (HATU, EDCl)
Modern protocols employ HATU (1.1 eq) and DIPEA (3 eq) in DMF, enabling room-temperature coupling with pyrrolidine (1.2 eq). This method achieves 90% yield and higher purity (>99% by HPLC).
Table 2: Amide Coupling Efficiency
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | NaOH, THF/H₂O | THF | 1 | 80–85 | 95 |
| HATU/DIPEA | HATU, DIPEA | DMF | 12 | 90 | 99 |
Alternative Pathways and Optimization
One-Pot Bromination-Carbonylation
A streamlined approach combines bromination and acyl chloride formation in a single pot. Using PBr₃ (2 eq) in hexane under reflux, followed by in situ reaction with pyrrolidine, reduces purification steps and achieves 70% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, enhancing yield to 88% while reducing reaction time.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Competing bromination at the 3-position is minimized using FeBr₃, which directs electrophilic substitution via σ-complex stabilization.
-
Acyl Chloride Stability : Rapid coupling after activation prevents hydrolysis; anhydrous conditions and molecular sieves are critical.
-
Pyrrolidine Nucleophilicity : Using a slight excess (1.5 eq) ensures complete reaction, avoiding residual acyl chloride .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like triethylamine (Et3N) or potassium phosphate (K3PO4).
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Scientific Research Applications
1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine depends on its specific application:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine, a comparative analysis with structurally analogous pyrrolidine derivatives is provided below.
Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₀H₁₀BrNO₂S | 288.21 | 5-Bromo-4-methylthiophene-2-carbonyl | Aromatic, halogenated, electron-withdrawing substituents |
| 1-(2-Methyl-2-propenyl)pyrrolidine | C₈H₁₅N | 125.21 | Allyl group | Non-aromatic, flexible alkyl chain |
| 1-(Prop-2-yn-1-yl)pyrrolidine | C₇H₁₁N | 109.17 | Propargyl group | Alkyne functionality, linear geometry |
| 1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine | C₁₄H₁₉NO₂ | 233.31 | Benzyloxypropanoyl | Ester-like substituent, lipophilic |
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The bromine and carbonyl groups in this compound enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or addition reactions. This contrasts with alkyl-substituted derivatives (e.g., 1-(2-methyl-2-propenyl)pyrrolidine), which lack significant electronic modulation .
- Aromatic Interactions: The thiophene ring enables π-π stacking interactions, a feature absent in non-aromatic analogs like 1-(prop-2-yn-1-yl)pyrrolidine. This property is critical in drug design for target binding .
Research Findings and Implications
- Materials Science : Thiophene derivatives are employed in organic electronics; bromine substitution could tune electronic properties for optoelectronic applications.
Biological Activity
1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, anti-inflammatory, and antineoplastic activities, supported by case studies and research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a 5-bromo-4-methylthiophene-2-carbonyl moiety. The structural characteristics play a significant role in its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL against Staphylococcus aureus . This suggests that this compound may also possess similar antibacterial efficacy.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.96 - 7.81 |
| Escherichia coli | Not effective | |
| Klebsiella pneumonia | Weak effect | |
| Pseudomonas aeruginosa | No effect |
Anti-inflammatory Activity
In vitro studies indicate that certain pyrrolidine derivatives exhibit anti-inflammatory effects. For example, Vibripyrrolidine A demonstrated an inhibition rate of 86.87% at a concentration of 1.0 µg/mL in LPS-induced RAW264.7 macrophages . This highlights the potential of similar compounds, including this compound, in modulating inflammatory responses.
Antineoplastic Activity
The antineoplastic properties of compounds related to this compound have been evaluated against various cancer cell lines. These compounds showed moderate cytotoxicity against cervical (HeLa) and gastric cancer cells (SGC-7901), suggesting their potential as therapeutic agents in cancer treatment .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anti-inflammatory Mechanism : It likely inhibits the production of pro-inflammatory cytokines through modulation of signaling pathways involving NF-kB and MAPKs .
- Antineoplastic Mechanism : The cytotoxic effects on cancer cells could result from interference with cell cycle progression or induction of apoptosis.
Case Studies
A study conducted on related pyrrolidine derivatives revealed promising results in terms of their biological activities:
- Antibacterial Testing : Compounds were tested against various strains, yielding significant antibacterial activity comparable to established antibiotics.
- In Vivo Studies : Further research is needed to evaluate the efficacy and safety profile of these compounds in animal models.
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles (C–S–C in thiophene) and torsional strain in the pyrrolidine ring. Compare with DFT-optimized geometries to validate computational models. Crystallize from ethanol/water (9:1) at 4°C for optimal crystal growth .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
